molecular formula C31H50N4O4S B3267715 3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate CAS No. 462632-54-8

3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate

Cat. No.: B3267715
CAS No.: 462632-54-8
M. Wt: 574.8 g/mol
InChI Key: BOFCLIFENISFHX-VDKIKQQVSA-N
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Description

This compound is a structurally complex secondary metabolite characterized by a unique thiourea moiety, a dimethylamino carbonyl group, and a sterically hindered 2,2-dimethylpropanoate ester. The presence of a hydroxylphenyl group and tert-butyl substituent indicates possible antioxidant or receptor-binding properties, akin to phenolic compounds found in Populus leaf buds .

Properties

IUPAC Name

[3-tert-butyl-5-[[(1R,2R)-2-[[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]carbamothioylamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50N4O4S/c1-29(2,3)21-17-20(39-27(38)31(7,8)9)16-19(24(21)36)18-32-22-14-12-13-15-23(22)33-28(40)34-25(30(4,5)6)26(37)35(10)11/h16-18,22-23,25,36H,12-15H2,1-11H3,(H2,33,34,40)/t22-,23-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFCLIFENISFHX-VDKIKQQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2NC(=S)NC(C(=O)N(C)C)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2NC(=S)N[C@H](C(=O)N(C)C)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462632-54-8
Record name 3-((E)-(((1R,2R)-2-(((1S)-1-((Dimethylamino)carbonyl]-2,2-dimethylpropyl)thioureido)cyclohexyl)imino)methyl)-5-(tert-butyl)-4-hydrox
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate (CAS No. 462632-54-8) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H50N4O4S
  • Molecular Weight : 574.82 g/mol
  • Structure : The compound features multiple functional groups, including a hydroxyphenyl moiety and a cyclohexyl group, which may influence its biological interactions.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. The mechanism by which it exerts these effects appears to involve modulation of polyamine metabolism, which is crucial for cell proliferation and survival.

  • Case Study : In vitro experiments demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines. For instance, when administered to 9L rat brain tumor cells, the compound enhanced the cytotoxic effects of chemotherapeutic agents like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) through polyamine depletion .

The biological activity of this compound can be attributed to several mechanisms:

  • Polyamine Depletion : Similar to DFMO (alpha-difluoromethylornithine), the compound may deplete cellular levels of putrescine and spermidine, leading to increased sensitivity to chemotherapeutic agents .
  • Interaction with Cellular Targets : The presence of dimethylamino and thioureido groups suggests potential interactions with various cellular receptors or enzymes involved in tumor growth and survival pathways.
  • Radiosensitization : Preliminary data indicate that the compound may enhance the effectiveness of radiation therapy when used in conjunction with other treatments, potentially improving tumor response rates .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological implications:

  • The compound has been classified as very toxic to aquatic life and harmful upon ingestion or skin contact .
  • Further studies are needed to establish its safety profile in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces cytotoxicity in cancer cell lines
Polyamine ModulationDepletes putrescine and spermidine
RadiosensitizationEnhances tumor response to radiation therapy
ToxicityVery toxic to aquatic life; harmful if ingested

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s thiourea and imino-methyl groups distinguish it from simpler phenylpropenoids (e.g., those in Populus buds) and chromene derivatives (e.g., Compound 1E and 1L in ). Key structural analogs include:

Compound Molecular Weight Key Functional Groups Stereochemistry
Target Compound ~700 g/mol* Thiourea, dimethylamino carbonyl, 4-hydroxyphenyl, tert-butyl (1R,2R), (1S) configurations
Salternamide E (marine actinomycete metabolite) ~500 g/mol Cyclic peptide, hydroxyl, methyl Undisclosed
2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) 277 g/mol Chromene, hydroxyl, nitrile, amino None
Phenylpropenoid glycerides (Populus buds) ~300–400 g/mol Glycerol esters, phenolic hydroxyls Racemic

*Estimated based on structural formula.

The target compound’s thiourea group may facilitate hydrogen bonding with biological targets, similar to T-2 toxin’s interactions with ribosomes .

Physicochemical Properties

  • Solubility : Predicted low aqueous solubility due to bulky alkyl groups, contrasting with more polar essential oil components (e.g., terpenes, alcohols) .
  • Stability : The thiourea and imine linkages may confer pH-dependent stability, analogous to trichothecene epoxides studied via solid-state NMR .

Bioactivity and Mechanisms

While empirical data are lacking, the compound’s thiourea moiety could inhibit enzymes via metal chelation or substrate mimicry, a mechanism observed in marine-derived metabolites . Its hydroxylphenyl group may confer antioxidant activity, comparable to Populus bud extracts . In contrast, simpler chromenes (e.g., Compound 1E) exhibit antimicrobial activity via nitrile-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate
Reactant of Route 2
3-{(E)-[((1R,2R)-2-{[({(1S)-1-[(dimethylamino)carbonyl]-2,2-dimethylpropyl}amino)carbonothioyl]amino}cyclohexyl)imino]methyl}-5-(1,1-dimethylethyl)-4-hydroxyphenyl 2,2-dimethylpropanoate

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